molecular formula C8H13ClO2S B13195515 Spiro[3.4]octane-5-sulfonyl chloride

Spiro[3.4]octane-5-sulfonyl chloride

Cat. No.: B13195515
M. Wt: 208.71 g/mol
InChI Key: ASSYUQODMAJILB-UHFFFAOYSA-N
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Description

Spiro[3.4]octane-5-sulfonyl chloride: is a spirocyclic compound characterized by a unique three-dimensional structure The spirocyclic framework consists of a bicyclic system where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octane-5-sulfonyl chloride typically involves the formation of the spirocyclic core followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the annulation of cyclopentane and four-membered rings can be employed to construct the spirocyclic framework .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: Spiro[3.4]octane-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Spiro[3.4]octane-5-sulfonyl chloride is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. The spirocyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to biological targets .

Industry: The compound finds applications in the development of advanced materials, including polymers and catalysts. Its unique structure can enhance the properties of these materials, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Spiro[3.4]octane-5-sulfonyl chloride and its derivatives involves interactions with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

  • Spiro[3.4]octane-2-sulfonyl chloride
  • Spiro[4.5.0]decane-5-sulfonyl chloride
  • Spiro[3.3]heptane-5-sulfonyl chloride

Uniqueness: Spiro[3.4]octane-5-sulfonyl chloride is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group. This configuration can influence its reactivity and the types of derivatives that can be synthesized.

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

spiro[3.4]octane-8-sulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2

InChI Key

ASSYUQODMAJILB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCC2)S(=O)(=O)Cl

Origin of Product

United States

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